4-Isopropyl-2-pyrimidinol hydrochloride chemical properties
4-Isopropyl-2-pyrimidinol hydrochloride chemical properties
4-Isopropyl-2-Pyrimidinol Hydrochloride: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utility in Drug Discovery
Executive Summary
In modern drug discovery, the pyrimidine scaffold is a privileged pharmacophore, serving as the structural foundation for numerous FDA-approved therapeutics. 4-Isopropyl-2-pyrimidinol hydrochloride is a highly versatile, commercially available building block utilized extensively in the synthesis of kinase inhibitors and biologically active heterocycles. As a Senior Application Scientist, I have structured this guide to unpack the physicochemical dynamics of this molecule—specifically its tautomeric behavior—and provide field-proven, self-validating methodologies for its functionalization.
Physicochemical Profiling & Structural Dynamics
Understanding the physical properties and structural equilibrium of 4-isopropyl-2-pyrimidinol hydrochloride is critical for predicting its reactivity.
Quantitative Data Profile
| Property | Specification |
| Chemical Name | 4-Isopropyl-2-pyrimidinol hydrochloride |
| CAS Number | 1987057-96-4 (HCl Salt) / 1243250-08-9 (Free Base) |
| Linear Formula | C₇H₁₀N₂O · HCl |
| Molecular Weight | 174.63 g/mol |
| Purity | ≥ 95% |
| Physical Form | Solid (White to off-white crystalline) |
| Storage Temperature | Room Temperature (RT) |
Data sourced from authoritative supplier specifications 1.
Tautomeric Dynamics & Salt Selection
The core characteristic of 2-pyrimidinols is their lactim-lactam tautomerism. In solution, the molecule exists in a dynamic equilibrium between the 2-hydroxypyrimidine (lactim) and the 2-pyrimidinone (lactam) forms 2. Quantum chemical calculations and spectroscopic data confirm that the keto (lactam) structure is thermodynamically favored in polar environments.
Causality of the HCl Salt: Why is this building block supplied as a hydrochloride salt rather than a free base? The basic aza-nitrogen of the pyrimidine ring is prone to premature oxidation and degradation. The HCl salt protonates the ring, locking the tautomeric equilibrium, preventing oxidative degradation, and drastically improving the compound's shelf-life and handling characteristics.
Strategic Experimental Workflows
To utilize this building block, the HCl salt must be neutralized, revealing an ambident nucleophile. Below are two foundational protocols for functionalizing this scaffold.
Protocol A: Regioselective Alkylation (O- vs. N-Alkylation)
Causality: Because the free base is an ambident nucleophile, alkylation can occur at the oxygen or the nitrogen. We control this via Hard-Soft Acid-Base (HSAB) theory. Using a "hard" Lewis acid like Ag₂CO₃ coordinates the nitrogen, directing the electrophile to the oxygen (O-alkylation). Conversely, using K₂CO₃ in a polar aprotic solvent (DMF) leaves the softer, highly nucleophilic nitrogen exposed, driving N-alkylation.
Step-by-Step Methodology:
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Desalting: Suspend 4-isopropyl-2-pyrimidinol hydrochloride (1.0 eq) in Dichloromethane (DCM). Add saturated aqueous NaHCO₃ (1.2 eq) dropwise.
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Self-Validating System: The cessation of CO₂ gas evolution visually confirms the complete neutralization of the hydrochloride salt.
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Solvent Exchange: Extract the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Redissolve the free base in anhydrous DMF (0.2 M).
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Base Addition:
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For O-Alkylation: Add Ag₂CO₃ (1.5 eq).
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For N-Alkylation: Add K₂CO₃ (1.5 eq).
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Alkylation: Add the alkyl halide (R-X, 1.2 eq) dropwise at 0 °C. Warm to room temperature and stir for 4 hours.
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Validation & Workup: Monitor via TLC (Hexanes:EtOAc 1:1).
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Self-Validating System: The shift from a highly polar starting material (baseline retention) to a less polar, UV-active spot (254 nm) confirms product formation. Quench with H₂O, extract with EtOAc, and purify via flash chromatography.
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Protocol B: Chlorination via Vilsmeier-Type Activation
Causality: Direct substitution of the hydroxyl group for cross-coupling is thermodynamically unfavorable. By using Phosphorus oxychloride (POCl₃) with a catalytic amount of N,N-dimethylaniline, a Vilsmeier-Haack type intermediate is generated. This highly electrophilic species activates the tautomeric oxygen, converting it into a superior leaving group (phosphorodichloridate), which is subsequently displaced by chloride ions to yield 2-chloro-4-isopropylpyrimidine.
Step-by-Step Methodology:
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Reagent Preparation: Charge a dry, argon-flushed round-bottom flask with the neutralized 4-isopropyl-2-pyrimidinol free base (1.0 eq).
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Activation: Add POCl₃ (5.0 eq) slowly at 0 °C, followed by N,N-dimethylaniline (0.1 eq).
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Reflux: Attach a reflux condenser and heat the mixture to 100 °C for 3 hours.
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Quenching & Validation: Cool the mixture to room temperature and carefully pour it over crushed ice.
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Self-Validating System: The immediate, highly exothermic reaction (fizzing and temperature spike) physically confirms the successful hydrolysis of excess POCl₃. The formation of a distinct, less-dense organic layer indicates the presence of the chlorinated product.
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Extraction: Neutralize the aqueous phase to pH 7 with saturated NaHCO₃. Extract with DCM (3x), dry over MgSO₄, and concentrate to yield the 2-chloro intermediate, ready for SNAr or Suzuki-Miyaura coupling.
Application in Kinase Inhibitor Design
Once functionalized, the 4-isopropylpyrimidine scaffold is routinely deployed in the synthesis of ATP-competitive kinase inhibitors (e.g., targeting Aurora Kinase, Polo-like Kinase, or EGFR).
Mechanistic Grounding: The pyrimidine ring acts as a bioisostere for the adenine ring of ATP. The nitrogen atoms in the pyrimidine core form critical, bidentate hydrogen bonds with the amino acid residues in the hinge region of the kinase 3. Concurrently, the 4-isopropyl group provides essential steric bulk and lipophilicity, allowing the molecule to tightly occupy the hydrophobic gatekeeper pocket adjacent to the ATP-binding site, thereby enhancing kinome-wide selectivity.
Synthetic Workflow & Kinase Targeting Diagram
Fig 1. Synthetic workflow and tautomer-directed functionalization for kinase inhibitor design.
References
- Title: 4-isopropyl-2-pyrimidinol hydrochloride | 1987057-96-4 Source: Sigma-Aldrich URL
- Title: Studies of the Magnetic Circular Dichroism and Tautomerism of Pyridinols (Pyridinones) and Pyrimidinols (Pyrimidinones)
- Title: Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors Source: MDPI URL
